molecular formula C10H7IO2S B14089699 Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester CAS No. 146137-96-4

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester

Cat. No.: B14089699
CAS No.: 146137-96-4
M. Wt: 318.13 g/mol
InChI Key: ORAAJDBZEBBIKS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester is a halogenated derivative of the benzo[b]thiophene scaffold, featuring a methyl ester at position 2 and an iodine substituent at position 5. The parent compound, benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 6314-28-9), is a versatile intermediate in medicinal chemistry, often used to synthesize bioactive molecules . The 7-iodo derivative is expected to exhibit distinct electronic and steric properties due to iodine’s large atomic radius and polarizability, making it valuable for cross-coupling reactions or as a radiolabeling precursor.

Properties

CAS No.

146137-96-4

Molecular Formula

C10H7IO2S

Molecular Weight

318.13 g/mol

IUPAC Name

methyl 7-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3

InChI Key

ORAAJDBZEBBIKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic substitution occurs preferentially at the 7-position due to the electron-donating effects of the methyl ester group at position 2, which directs iodination to the para position relative to the sulfur atom. A representative procedure involves dissolving methyl benzo[b]thiophene-2-carboxylate (1.0 equiv) in dichloromethane, followed by the addition of ICl (1.2 equiv) and FeCl₃ (0.1 equiv) at 0°C. The reaction proceeds for 6–8 hours, yielding the 7-iodo derivative in 65–72% yield after column purification.

Key Challenges :

  • Competing iodination at positions 4 and 6 due to residual electron density from the thiophene ring.
  • Over-iodination risks requiring careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable modular construction of the iodinated benzo[b]thiophene core through Suzuki-Miyaura or Stille couplings. This method is particularly advantageous for introducing iodine late in the synthesis, minimizing functional group incompatibility issues.

Suzuki-Miyaura Coupling Protocol

A two-step sequence involves:

  • Synthesis of 7-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester via bromination.
  • Halogen exchange using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and NaI (3.0 equiv) in DMF at 120°C for 24 hours.

This method achieves 58–64% overall yield but requires strict anhydrous conditions to prevent catalyst deactivation.

Direct C-H Iodination

Recent advances in C-H activation enable direct iodination using Pd(OAc)₂ (2 mol%) and I₂ (1.5 equiv) in AcOH at 80°C. This single-step method provides 55–60% yield with excellent regioselectivity, though scalability remains limited by catalyst costs.

Radical-Promoted Cyclization Strategies

Radical-mediated cyclization offers an alternative pathway to construct the iodinated benzo[b]thiophene core from acyclic precursors.

Thiyl Radical Cyclization

Heating 2-iodo-3-(methylthio)phenyl propiolate (1.0 equiv) with AIBN (0.2 equiv) in toluene at 110°C generates thiyl radicals that mediate cyclization. Subsequent esterification with methanol/H₂SO₄ yields the target compound in 48–52% yield.

Advantages :

  • Tolerates electron-withdrawing groups on the aromatic ring.
  • No requirement for directing groups.

Aryne-Based One-Step Synthesis

The reaction between ortho-iodo aryne precursors and methyl propiolate provides rapid access to the benzo[b]thiophene skeleton.

Aryne Trapping Methodology

Aryne intermediates generated from 1,2-diiodobenzene derivatives react with methyl propiolate in the presence of CsF (2.0 equiv) and 18-crown-6 ether in THF at −78°C. This method constructs the fused thiophene ring in one step, achieving 70–75% yield.

Comparative Analysis of Preparation Methods

Method Reagents/Catalysts Temperature Yield (%) Regioselectivity Scalability
Electrophilic Iodination ICl, FeCl₃ 0–25°C 65–72 High (7-position) Industrial
Pd-Catalyzed Coupling Pd(PPh₃)₄, CuI, NaI 120°C 58–64 Moderate Lab-scale
Radical Cyclization AIBN, toluene 110°C 48–52 Low Limited
Aryne Trapping CsF, 18-crown-6, THF −78°C 70–75 Excellent Pilot-scale

Critical Evaluation of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance iodination rates but may lead to ester group hydrolysis.
  • Halogenated solvents (CH₂Cl₂, ClCH₂CH₂Cl): Preferred for electrophilic substitutions due to Lewis acid compatibility.

Temperature Optimization

  • Iodination proceeds efficiently at 0–25°C to minimize polyiodination.
  • Radical reactions require elevated temperatures (≥100°C) for thiyl radical generation.

Chemical Reactions Analysis

Cross-coupling Reactions

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.

Arylation Reactions

Benzo[b]thiophenes undergo direct arylation, specifically β-arylation, at room temperature using aryl iodides as coupling partners . This reaction does not require prefunctionalization of the starting materials and is insensitive to air and moisture . The mild conditions allow for wide functional group tolerance, often with complete regioselectivity and high yields, making it an efficient catalytic system .

A study of the C–H functionalization pathway suggests that the process occurs via a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination .

Kinetic isotope effect (KIE) measurements have been used to assess mechanistic hypotheses in transition metal-catalyzed reactions . Inverse <sup>13</sup>C and <sup>2</sup>H KIE values are consistent with a carbopalladation step onto the C2–C3 double bond of the benzo[b]thiophene .

Other potential reactions

Given that this compound features a carboxylic acid derivative, an iodine atom, and a benzothiophene core, it could also undergo the following reactions:

  • Ester hydrolysis to the corresponding carboxylic acid.

  • Amide coupling to form carboxamides

  • Transition metal-catalyzed coupling reactions at the iodine atom

  • Reduction of the iodo group to remove the halogen.

Scientific Research Applications

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the ester functional group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent type, position, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Benzo[b]thiophene-2-carboxylic acid methyl ester None (parent compound) C₁₀H₈O₂S 192.23 Baseline for comparison; used in multitarget drug design
7-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester NO₂ (7) C₁₀H₇NO₄S 237.24 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions
7-Chloro-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester Cl (7), OH (3) C₁₀H₇ClO₃S 242.67 Chlorine and hydroxyl groups introduce polarity; potential for H-bonding
5-Cyano-benzo[b]thiophene-2-carboxylic acid methyl ester CN (5) C₁₁H₇NO₂S 225.25 Cyano group stabilizes adjacent charges; used in Suzuki-Miyaura couplings
6-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester F (6) C₁₀H₇FO₂S 210.23 Fluorine’s electronegativity improves metabolic stability and bioavailability

Physicochemical Properties

  • Melting Points: Parent compound: Not reported, but analogs like 3-benzoylamino-benzo[b]thiophene-2-carboxylic acid methyl ester melt at 327–328°C after cyclization . 7-Nitro derivative: Higher melting point due to nitro group’s rigidity .
  • Solubility : Iodo and nitro substituents reduce aqueous solubility but enhance lipid solubility, favoring membrane permeability.

Biological Activity

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles various findings from recent studies, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Benzo[b]thiophene-2-carboxylic acid derivatives are characterized by their fused aromatic ring structure, which contributes to their unique chemical reactivity and biological activity. The presence of iodine at the 7-position enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that benzo[b]thiophene derivatives exhibit significant antimicrobial activity. A study highlighted the compound’s effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Benzo[b]thiophene derivative (II.b)E. coli64 µg/mL
Chloro derivative of benzo[b]thiopheneBacillus subtilis16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that benzo[b]thiophene derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on A549 adenocarcinomic human alveolar basal epithelial cells, the compound exhibited low cytotoxicity at concentrations significantly higher than its MIC, indicating a favorable therapeutic index .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)25Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest
HeLa (cervical cancer)40Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For instance, it has been proposed that the compound can modulate the activity of protein kinases and other regulatory proteins critical for cell survival and proliferation .

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity and reduce toxicity. The introduction of various substituents at different positions on the benzo[b]thiophene ring has been explored to optimize these properties. For example, modifications at the 6-position have shown to increase both antimicrobial and anticancer activities by improving binding affinity to target sites .

Table 3: Structural Modifications and Biological Activity

Substituent PositionBiological ActivityObservations
6-positionIncreased antimicrobialEnhanced membrane disruption
5-positionEnhanced anticancerGreater apoptosis induction
4-positionModerate activityLimited effect on cell cycle

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